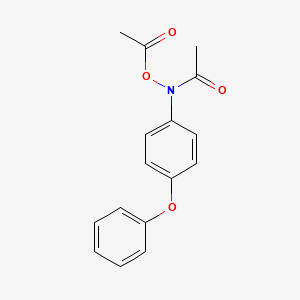

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide

Description

Contextualization within Acetamide (B32628) Derivatives and N-Oxy Compounds

N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is fundamentally an acetamide derivative. Acetamides are amides of acetic acid and are a common structural motif in organic chemistry and medicinal chemistry. nih.gov The core structure consists of an acetyl group (CH₃CO) bonded to a nitrogen atom. The properties and reactivity of acetamides can be significantly modified by the substituents attached to the nitrogen atom. fiveable.me

Furthermore, the presence of an acetyloxy group (-O-C(O)CH₃) directly bonded to the nitrogen atom categorizes this compound as an N-oxy compound, specifically an N-acyloxy amide. The N-O bond introduces unique electronic and steric properties to the molecule. This bond is known to be relatively labile and can be cleaved under certain conditions, a characteristic that is often exploited in synthetic chemistry. rsc.org N-oxy compounds, including N-oxides and hydroxylamine (B1172632) derivatives, are recognized for their diverse reactivity and serve as important intermediates in various organic transformations. acs.org

Historical Perspective of Related Chemical Classes

The history of acetamide derivatives is deeply rooted in the development of medicinal chemistry. Acetanilide, a simple N-phenylacetamide, was one of the earliest synthetic analgesics, introduced in the late 19th century. This marked the beginning of extensive research into N-arylacetamides to develop new therapeutic agents with improved efficacy and safety profiles. A significant milestone in this area was the development of paracetamol (acetaminophen), an N-(4-hydroxyphenyl)acetamide, which remains one of the most widely used analgesic and antipyretic drugs today. archivepp.com

The exploration of N-substituted amides has been a continuous effort to modulate the biological and physicochemical properties of molecules. The introduction of various substituents on the nitrogen atom has been a key strategy in drug design to influence factors like metabolic stability, solubility, and target-binding affinity. publish.csiro.au

Hydroxamic acids (R-CO-NH-OH) and their derivatives, which are structurally related to N-hydroxy amides, have a long history in coordination chemistry due to their ability to chelate metal ions. This property has led to their investigation and use in various biological and industrial applications. The study of N-acyloxy-N-alkoxyamides has further expanded the understanding of the chemical and biological activities of compounds containing the N-O-acyl moiety, revealing their potential as direct-acting mutagens in certain contexts, which has driven further research into their structure-activity relationships. acs.org

Significance in Contemporary Chemical Research (Excluding Clinical Applications)

In contemporary chemical research, the structural motifs present in this compound are of significant interest for their synthetic utility and potential applications in materials science and agrochemistry.

The N-acyloxy group, in particular, has been a focus of research in the field of radical chemistry. For instance, N-acyloxyphthalimides have been effectively utilized as precursors for nitrogen-based radicals in visible light photocatalyzed C-H amination of arenes and heteroarenes. nih.gov This highlights the potential of the N-O bond in this compound to participate in radical reactions, offering a pathway for the synthesis of complex nitrogen-containing molecules. The ease of synthesis and efficient generation of radicals under mild conditions make N-acyloxy compounds valuable tools for organic synthesis. nih.gov

Furthermore, the concept of bioisosteric replacement is a cornerstone of modern medicinal and agrochemical research. nih.gov The acetamide group and its derivatives are often subject to such modifications to fine-tune the properties of a lead compound. For example, replacing a carboxylic acid with an N-acylsulfonamide, a bioisostere, has led to improved derivatives in drug discovery programs. redalyc.org Understanding the synthesis and reactivity of compounds like this compound contributes to the broader knowledge base of structure-property relationships that guides the design of new molecules with desired characteristics.

The development of novel synthetic methodologies for the formation of amide bonds remains a highly active area of research. nih.govacs.org The synthesis of N-aryl amides, a key structural feature of the target molecule, has been explored through various strategies, including Umpolung Amide Synthesis (UmAS), which aims to provide epimerization-free methods for creating chiral amides. acs.orgnih.gov Research into the synthesis of complex acetamide derivatives contributes to the expanding toolkit of organic chemists for constructing architecturally diverse molecules.

Interactive Data Table: Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | CC(=O)ON(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C |

Interactive Data Table: Spectroscopic Data (Predicted)

| Type | Data |

| ¹H NMR | Expected signals for aromatic protons of the two phenyl rings, a singlet for the methyl protons of the acetoxy group, and a singlet for the methyl protons of the acetamide group. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the acetoxy and acetamide groups, aromatic carbons, and the methyl carbons. A characteristic signal for the carbonyl group of the acetamide is typically observed around 168 ppm. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ester and amide functional groups. |

Structure

3D Structure

Properties

CAS No. |

71708-97-9 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

(N-acetyl-4-phenoxyanilino) acetate |

InChI |

InChI=1S/C16H15NO4/c1-12(18)17(21-13(2)19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-11H,1-2H3 |

InChI Key |

AXPFYEJZVXEOHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyloxy N 4 Phenoxyphenyl Acetamide

Precursor Synthesis and Functionalization of N-(4-phenoxyphenyl)acetamide

The synthesis of the precursor, N-(4-phenoxyphenyl)acetamide, commences with the preparation of 4-phenoxyaniline (B93406). One common method to produce 4-phenoxyaniline is through the reduction of (4-nitro-phenyl)-phenyl ether. This reduction can be effectively carried out using hydrazine (B178648) monohydrate as the reducing agent in the presence of a graphite (B72142) powder catalyst, with ethanol (B145695) serving as the solvent. The reaction is typically heated for a couple of hours and can yield upwards of 87% of the desired 4-phenoxyaniline. guidechem.com

Once 4-phenoxyaniline is obtained, it undergoes N-acetylation to form N-(4-phenoxyphenyl)acetamide. This is a standard amidation reaction, which can be achieved by treating 4-phenoxyaniline with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270), to neutralize the acidic byproduct.

The subsequent functionalization to introduce the N-hydroxy group is a critical step. A plausible route involves the selective reduction of a nitro precursor. For instance, starting from 4-phenoxynitrobenzene, a controlled reduction can yield N-(4-phenoxyphenyl)hydroxylamine. Various reducing agents and catalytic systems have been explored for the selective reduction of aromatic nitro compounds to their corresponding hydroxylamines. mdpi.com Following the formation of the N-hydroxylamine, a subsequent N-acetylation would lead to the formation of N-hydroxy-N-(4-phenoxyphenyl)acetamide, the direct precursor for the final O-acetylation step.

O-Acetylation Strategies for N-Hydroxylamides

The final step in the synthesis is the O-acetylation of N-hydroxy-N-(4-phenoxyphenyl)acetamide to yield N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide. This transformation can be accomplished using several standard acetylation reagents.

Using Acetic Anhydride: A widely used method for O-acetylation involves reacting the N-hydroxylamide with acetic anhydride. This reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction conditions are generally mild, often proceeding at room temperature.

Using Acetyl Chloride: Acetyl chloride is another effective reagent for this O-acetylation. The reaction is usually carried out in an inert aprotic solvent, and similar to the acetic anhydride method, a base is required to neutralize the hydrochloric acid that is formed. Due to the higher reactivity of acetyl chloride, this reaction may proceed more rapidly but may also require more careful control of the reaction conditions to avoid side reactions.

A summary of common O-acetylation conditions is presented in the table below.

| Reagent | Base | Solvent | Typical Conditions |

| Acetic Anhydride | Pyridine, Triethylamine | Dichloromethane, Chloroform | Room temperature |

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform | 0 °C to room temperature |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful consideration include the choice of reagents, solvent, temperature, and reaction time for each synthetic step.

For the initial synthesis of N-(4-phenoxyphenyl)acetamide, the molar ratio of 4-phenoxyaniline to the acetylating agent is a critical factor. An excess of the acetylating agent can drive the reaction to completion but may also lead to the formation of di-acetylated byproducts. The choice of base and its stoichiometry are also important to ensure efficient reaction and to prevent degradation of the product.

In the subsequent N-hydroxylation and O-acetylation steps, temperature control is crucial. The N-hydroxy intermediate can be sensitive to heat, and the O-acetylation reaction is often exothermic. Maintaining a low to moderate temperature can help to minimize the formation of impurities. The reaction time for each step should be monitored, for example by thin-layer chromatography (TLC), to ensure the reaction proceeds to completion without significant product degradation.

The table below illustrates a hypothetical optimization of the O-acetylation step.

| Entry | Acetylating Agent (Equivalents) | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Anhydride (1.1) | Pyridine (1.2) | 25 | 4 | 75 |

| 2 | Acetic Anhydride (1.5) | Pyridine (1.5) | 25 | 2 | 85 |

| 3 | Acetyl Chloride (1.1) | Triethylamine (1.2) | 0 | 1 | 90 |

| 4 | Acetyl Chloride (1.1) | Triethylamine (1.2) | 25 | 1 | 82 (with impurities) |

Purification and Characterization Techniques (Excluding Basic Compound Identification Data)

Thorough purification and characterization are essential to ensure the identity and purity of this compound.

Purification Techniques:

Crystallization: This is a primary method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling.

Column Chromatography: For separating the target compound from closely related impurities, column chromatography is a powerful technique. A stationary phase such as silica (B1680970) gel is commonly used, with an eluent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) to achieve separation.

Advanced Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for the confirmation of the structure and the identification of impurities.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the ester carbonyl (C=O), the amide carbonyl (C=O), and the C-O bonds would be expected.

Comparative Analysis of Synthetic Pathways

While a single, optimized pathway is often sought, it is valuable to compare different potential synthetic routes to this compound. The primary variations in the synthesis would likely lie in the method of introducing the N-hydroxy group and the choice of acetylating agent for the final step.

Route A: Reduction of a Nitro Precursor

This pathway, as outlined in section 2.1, involves the synthesis of 4-phenoxynitrobenzene, followed by its selective reduction to N-(4-phenoxyphenyl)hydroxylamine, N-acetylation, and subsequent O-acetylation.

Advantages: Starting materials are often readily available. The reduction of nitroarenes is a well-established transformation with a variety of available methods, allowing for optimization.

Disadvantages: The selective reduction to the hydroxylamine (B1172632) can sometimes be challenging, with over-reduction to the aniline (B41778) being a common side reaction. The handling of potentially hazardous reagents like hydrazine may be a concern.

Route B: Direct Oxidation of the Amide

An alternative approach could involve the direct oxidation of the N-H bond of the precursor N-(4-phenoxyphenyl)acetamide to form the N-hydroxy intermediate. This would require a selective oxidizing agent that does not affect other parts of the molecule.

Advantages: This route could potentially be more atom-economical and involve fewer steps if a suitable direct oxidation method is available.

Disadvantages: Direct N-oxidation of amides can be difficult to control and may lead to a mixture of products. Finding a highly selective and efficient oxidizing agent for this specific substrate could be challenging.

Comparison of O-Acetylation Strategies:

The choice between acetic anhydride and acetyl chloride for the final O-acetylation step also presents a point of comparison.

| Feature | Acetic Anhydride | Acetyl Chloride |

| Reactivity | Less reactive | More reactive |

| Byproduct | Acetic acid | Hydrochloric acid |

| Handling | Easier to handle | More sensitive to moisture |

| Reaction Control | Generally easier to control | May require more careful temperature control |

Ultimately, the most suitable synthetic pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the ease of purification of the intermediates and the final product.

Chemical Reactivity and Transformation Pathways

General Decomposition Mechanisms of Acetyloxyamides

N-Acyloxy-N-alkoxyamides are known to be direct-acting mutagens. The thermal decomposition of related N-substituted diacetamides has been studied, revealing mechanisms that involve a six-membered transition state. This process is influenced by the nature of the substituent on the nitrogen atom, which affects the delocalization of the nitrogen's lone pair of electrons. mdpi.com For N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, thermal or photochemical stimuli could potentially lead to the cleavage of the N-O bond, which is generally the most labile bond in this class of compounds. This homolytic or heterolytic cleavage can generate a variety of reactive species, including acyloxyl and amido radicals, or nitrenium ions and carboxylate anions, which then drive subsequent reactions.

Hydrolysis Pathways and Products

The hydrolysis of this compound is expected to occur at two primary sites: the ester (acetyloxy) linkage and the amide linkage. The hydrolysis of the acetyloxy group would be catalyzed by either acid or base and would result in the formation of N-hydroxy-N-(4-phenoxyphenyl)acetamide and acetic acid. The amide bond is generally more resistant to hydrolysis and typically requires more stringent conditions, such as strong acids or bases and elevated temperatures, to cleave. researchgate.net

The general mechanism for nucleophilic acyl substitution, which governs hydrolysis, proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.org

Table 1: Predicted Hydrolysis Products of this compound

| Reaction Site | Hydrolysis Product 1 | Hydrolysis Product 2 |

| Acetyloxy group | N-Hydroxy-N-(4-phenoxyphenyl)acetamide | Acetic acid |

| Acetamide (B32628) group | 4-Phenoxyaniline (B93406) | Acetic acid |

This table presents the predicted products based on general chemical principles of amide and ester hydrolysis.

Oxidation Reactions and Their Mechanisms

Oxidative metabolism is a key pathway in the biotransformation of many xenobiotics. For this compound, oxidation could be initiated by cytochrome P450 enzymes. researchgate.net Potential sites for oxidation include the aromatic rings of the phenoxy group, leading to the formation of hydroxylated metabolites. The nitrogen atom itself could also be a site of oxidation, although the existing acetyloxy group may influence this. The formation of reactive oxygen species (ROS) has been associated with the cytotoxicity of some drugs, which can be generated during metabolic activation. nih.gov

Reduction Pathways and Resulting Intermediates

The reduction of N-acyloxy-N-arylacetamides can lead to the formation of the corresponding N-arylacetamides. For instance, the reduction of aromatic nitro compounds is a method used to synthesize N-acetoxy-N-acetyl-arylamines. oup.comnih.gov Various reducing agents can be employed for such transformations. vanderbilt.edu In the case of this compound, reduction would likely cleave the N-O bond, yielding N-(4-phenoxyphenyl)acetamide.

Table 2: Potential Reduction Products

| Starting Material | Reducing Agent | Major Product |

| This compound | e.g., Zn/Cu couple | N-(4-phenoxyphenyl)acetamide |

This table illustrates a potential reduction pathway based on known reactions of related compounds.

Rearrangement Reactions and Isomerization Processes

N-Acyloxy-N-arylacetamides can undergo rearrangement reactions, often involving the migration of a group to an electron-deficient nitrogen atom. The formation of a nitrenium ion intermediate can be followed by rearrangement of the aryl group. wiley-vch.de For example, the Bamberger rearrangement involves the conversion of N-phenylhydroxylamines to aminophenols in the presence of strong acid. wiley-vch.de While not a direct analogue, similar rearrangements could be envisioned for intermediates derived from this compound. Other named rearrangement reactions, such as the Lossen rearrangement, involve the conversion of O-acyl hydroxamic acids to isocyanates. thermofisher.com

Reactivity with Nucleophilic and Electrophilic Reagents

The electrophilic nature of the carbonyl carbon in the acetamide group and the acetoxy group makes them susceptible to attack by nucleophiles. libretexts.org Nucleophilic substitution on carcinogenic N-acetoxy-N-arylacetamides has been studied, indicating that these compounds can react with various nucleophiles. nih.gov Stronger nucleophiles are generally more effective in these substitution reactions. nih.gov The reactivity of this compound with nucleophiles is a key aspect of its potential to form adducts with biological macromolecules. rsc.org

Conversely, the aromatic rings of the phenoxyphenyl group can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the N-acetyloxyacetamido group would deactivate the ring system towards such reactions.

Formation of Reactive Intermediates and Adducts (In Vitro Focus)

A critical aspect of the chemistry of N-acyloxy-N-arylacetamides is their potential to form highly reactive intermediates, particularly nitrenium ions, upon cleavage of the N-O bond. macsos.com.autaylorandfrancis.com These electrophilic nitrenium ions are implicated in the carcinogenicity of some aromatic amines and amides because they can readily react with nucleophilic sites in cellular macromolecules like DNA and proteins, forming covalent adducts. taylorandfrancis.comnih.gov The formation of such reactive metabolites is a key area of study in toxicology and drug metabolism. researchgate.netnih.govwustl.edu In vitro studies using trapping agents like glutathione (B108866) are often employed to detect the formation of these reactive intermediates. researchgate.net N-Phthalimido-N-acylnitrenium ions have been generated from N-acylaminophthalimides and have been shown to undergo intramolecular cyclization reactions. nih.gov

Table 3: Key Reactive Intermediates and Their Potential Fates

| Reactive Intermediate | Formation Pathway | Potential Reactions |

| Nitrenium Ion | Heterolytic cleavage of the N-O bond | Reaction with nucleophiles (e.g., DNA bases, amino acid residues), rearrangement |

| Acyloxyl Radical | Homolytic cleavage of the N-O bond | Decarboxylation, hydrogen abstraction |

| Amido Radical | Homolytic cleavage of the N-O bond | Hydrogen abstraction, addition to double bonds |

This table summarizes the formation and reactivity of potential intermediates based on the general chemistry of N-acyloxy-N-arylacetamides.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. These calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. This information is crucial for predicting a molecule's reactivity and its potential for intermolecular interactions. For N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, such calculations would elucidate the electronic effects of the acetyloxy and phenoxyphenyl substituents on the acetamide (B32628) core.

Conformational Analysis and Energetics

Conformational analysis is employed to identify the stable three-dimensional arrangements of a molecule and to determine their relative energies. This is particularly important for flexible molecules like this compound, which has several rotatable bonds. By mapping the potential energy surface, computational methods can identify local and global energy minima, representing the most probable conformations of the molecule. This information is vital for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies and reaction rates, providing a deep understanding of the reaction's feasibility and kinetics. For this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of a compound in various environments, such as in solution or in complex with a biological macromolecule. MD simulations could be used to investigate the conformational flexibility of this compound and its interactions with solvent molecules, which can influence its solubility and transport properties.

Structure-Reactivity Relationships from Computational Models

By combining insights from electronic structure calculations and other computational methods, it is possible to establish relationships between the structure of a molecule and its chemical reactivity. For instance, the energies of the HOMO and LUMO can be used to predict a molecule's susceptibility to nucleophilic or electrophilic attack. For a series of related compounds, computational models can help to explain trends in reactivity and guide the design of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Models for Mechanistic Insights (Excluding Pharmacological/Clinical Data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. While often used in drug discovery, QSAR can also be applied to understand the mechanistic basis of a compound's chemical or physical properties, without considering pharmacological data. By identifying the key molecular descriptors that correlate with a particular activity, QSAR models can provide valuable insights into the underlying mechanisms of action.

Biochemical Interactions and Mechanistic Studies in Vitro Focus

Enzyme-Mediated Transformations and Metabolic Pathways (In Vitro)

The metabolic fate of a compound is a critical determinant of its biological activity and residence time. In vitro systems, such as liver microsomes, S9 fractions, and hepatocytes, are standard tools to investigate these transformations. For a compound like N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide, several metabolic pathways can be hypothesized based on its chemical structure, which includes ester and amide linkages, as well as two phenyl rings.

The primary enzymatic reactions anticipated to be involved in its metabolism are hydrolysis and oxidation. Esterases, which are abundant in liver microsomes and S9 fractions, would likely hydrolyze the acetyloxy group to yield N-hydroxy-N-(4-phenoxyphenyl)acetamide. This hydrolysis could also be mediated by plasma esterases. Subsequently, amidases could cleave the acetamide (B32628) bond, leading to the formation of 4-phenoxyaniline (B93406) and acetic acid.

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes (and thus present in liver microsomes and S9 fractions), is another major pathway. Hydroxylation of the aromatic rings is a common reaction catalyzed by CYPs. The phenoxy ring and the phenyl ring of the acetamide moiety are both susceptible to hydroxylation at various positions. The specific CYP isoforms involved could be identified through experiments using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsomes.

Phase II conjugation reactions, such as glucuronidation and sulfation, would likely follow the initial Phase I oxidative and hydrolytic reactions. The hydroxylated metabolites, once formed, could be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). These conjugation reactions, which typically increase the water solubility of the compound and facilitate its excretion, can be studied in vitro using liver S9 fractions or hepatocytes, which contain the necessary cofactors (e.g., UDPGA for glucuronidation and PAPS for sulfation).

To illustrate the expected outcomes from such studies, the following data table provides a hypothetical metabolic profile based on studies of structurally related phenoxyacetamide compounds.

| Metabolic Pathway | Enzyme System | Potential Metabolites | Analytical Method |

| Deacetylation | Liver Microsomes, S9 Fraction, Plasma | N-hydroxy-N-(4-phenoxyphenyl)acetamide | LC-MS/MS |

| Amide Hydrolysis | Liver Microsomes, S9 Fraction | 4-phenoxyaniline, Acetic Acid | LC-MS/MS, GC-MS |

| Aromatic Hydroxylation | Liver Microsomes, S9 Fraction, Hepatocytes | Hydroxylated derivatives on either phenyl ring | LC-MS/MS |

| Glucuronidation | Liver S9 Fraction, Hepatocytes | Glucuronide conjugates of hydroxylated metabolites | LC-MS/MS |

| Sulfation | Liver S9 Fraction, Hepatocytes | Sulfate conjugates of hydroxylated metabolites | LC-MS/MS |

This table is illustrative and based on the expected metabolism of a compound with the structure of this compound.

Interaction with Biomolecules (e.g., DNA, Proteins) in Cell-Free Systems

The potential for a compound to interact with essential biomolecules like DNA and proteins is a key aspect of its toxicological and pharmacological profile. In vitro, cell-free systems are ideal for studying these direct interactions without the complexities of cellular uptake and metabolism.

The interaction of this compound with DNA can be assessed using various techniques. Spectroscopic methods, such as UV-Visible and fluorescence spectroscopy, can reveal changes in the spectral properties of DNA upon binding of the compound. Gel electrophoresis can be used to detect any compound-induced DNA strand breaks. More detailed information on the binding mode and affinity can be obtained through techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR). While direct evidence is lacking for this specific compound, studies on other acetamide derivatives have shown the potential for both covalent and non-covalent interactions with DNA.

The binding of this compound to proteins, particularly abundant plasma proteins like serum albumin, is important for its pharmacokinetic properties. Protein binding can be investigated in vitro using methods such as equilibrium dialysis, ultrafiltration, and fluorescence quenching assays. Bovine serum albumin (BSA) and human serum albumin (HSA) are commonly used model proteins for these studies. The binding affinity (Ka) and the number of binding sites (n) can be determined from these experiments. High protein binding can limit the free concentration of the compound available to exert its biological effects.

The following table summarizes the in vitro methods used to study interactions with biomolecules.

| Biomolecule | In Vitro Method | Parameters Measured |

| DNA | UV-Visible Spectroscopy, Fluorescence Spectroscopy | Binding-induced spectral shifts |

| DNA | Gel Electrophoresis | DNA strand breaks |

| DNA | Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS) |

| Protein (e.g., Serum Albumin) | Equilibrium Dialysis, Ultrafiltration | Percentage of protein binding |

| Protein (e.g., Serum Albumin) | Fluorescence Quenching | Binding affinity (Ka), number of binding sites (n) |

This table provides a summary of common in vitro methods and is not based on specific experimental data for this compound.

Investigation of Potential N-O Adduct Formation (In Vitro)

The N-acetyloxy group in this compound suggests the potential for the formation of reactive intermediates that could form adducts with nucleophilic biomolecules. Specifically, heterolytic cleavage of the N-O bond could generate a nitrenium ion, a highly reactive electrophile. In an in vitro setting, the formation of such adducts can be investigated by incubating the compound with nucleophiles like glutathione (B108866) (GSH), N-acetylcysteine (NAC), or individual nucleosides (e.g., deoxyguanosine).

The resulting adducts can be detected and characterized using liquid chromatography-mass spectrometry (LC-MS). The presence of specific adducts would provide strong evidence for the formation of a reactive intermediate. For example, the reaction with glutathione, a key cellular antioxidant, is a common pathway for the detoxification of electrophilic compounds. The formation of a glutathione adduct in a cell-free system would indicate that this compound has the potential to be bioactivated to a reactive species.

Structure-Activity Relationship Studies for Biochemical Targets (In Vitro, Mechanistic)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, in vitro SAR studies would involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their effects on a specific biochemical target or cellular process.

For instance, modifications could be made to the acetyloxy group (e.g., replacing it with other leaving groups or a hydroxyl group), the phenoxy substituent (e.g., altering the substitution pattern on the phenyl ring), or the acetamide moiety. The activity of these analogs would then be tested in relevant in vitro assays. If, for example, the compound is found to inhibit a particular enzyme, the IC50 values of the analogs would be compared to determine which structural features are important for inhibitory activity. Such studies on related phenoxyacetamide derivatives have revealed that the nature and position of substituents on the phenyl rings can significantly impact their cytotoxic and enzyme-inhibitory activities.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cell Models)

Understanding how a compound enters cells and where it localizes within them is crucial for interpreting its mechanism of action. In vitro cell models, such as cultured cancer cell lines or primary cells, are used to study these processes.

The cellular uptake of this compound can be quantified by incubating cells with the compound for various time points and at different concentrations, followed by lysis of the cells and measurement of the intracellular compound concentration by LC-MS. To elucidate the mechanism of uptake (e.g., passive diffusion, active transport), experiments can be performed at low temperatures (4°C) or in the presence of metabolic inhibitors (e.g., sodium azide) to block energy-dependent transport processes.

The intracellular localization of the compound can be visualized using fluorescence microscopy, provided the compound is intrinsically fluorescent or can be labeled with a fluorescent tag. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) can reveal the subcellular compartments where the compound accumulates. This information can provide clues about its potential molecular targets.

Mechanisms of Action in Cellular Systems (In Vitro)

If the compound is found to be cytotoxic, assays to determine the mode of cell death (apoptosis vs. necrosis) would be employed. These include assays for caspase activation, DNA fragmentation (e.g., TUNEL assay), and changes in mitochondrial membrane potential. Studies on other phenoxyacetamide derivatives have suggested that apoptosis is a common mechanism of cytotoxicity. mdpi.com

The potential for the compound to induce oxidative stress can be assessed by measuring the levels of reactive oxygen species (ROS) and the depletion of intracellular glutathione in cultured cells. The involvement of specific signaling pathways can be investigated using techniques such as Western blotting to measure the expression and phosphorylation status of key signaling proteins.

The following table lists some of the in vitro assays that could be used to elucidate the mechanism of action.

| Cellular Process | In Vitro Assay | Endpoint Measured |

| Cytotoxicity | MTT, LDH release | Cell viability, membrane integrity |

| Apoptosis | Caspase activity assays, TUNEL, Annexin V staining | Caspase activation, DNA fragmentation, phosphatidylserine (B164497) externalization |

| Oxidative Stress | DCFH-DA assay, GSH assay | ROS production, glutathione levels |

| Signaling Pathways | Western Blotting | Expression and phosphorylation of signaling proteins |

This table provides examples of in vitro assays and is not based on specific experimental data for this compound.

Derivatives, Analogues, and Structure Activity Relationship Studies

Design Principles for N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide Analogues

The design of analogues of this compound would be guided by several key chemical principles aimed at modulating its reactivity and biochemical interactions, excluding any pharmacological considerations.

Modulation of Electronic Effects: The electronic nature of the phenoxy and phenyl rings can be systematically modified by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, would increase electron density on the aromatic system, potentially impacting the reactivity of the N-acetyloxy group. Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups would decrease electron density.

Steric Hindrance: The introduction of bulky substituents on either of the phenyl rings could introduce steric hindrance around the reactive N-acetyloxy-N-acetamide core. This can influence the accessibility of this group to reacting molecules or enzymatic active sites, thereby controlling its reactivity.

Modification of the Acetyloxy Group: The acetyloxy group itself is a key target for modification. Replacing the acetyl group with other acyl groups of varying chain length or branching (e.g., propionyl, butyryl) could alter the lipophilicity and steric bulk, which in turn would affect solubility and intermolecular interactions.

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of this compound would likely proceed through a multi-step synthetic route, starting from more readily available precursors. A plausible synthetic pathway could involve the following key steps:

Synthesis of the N-Arylhydroxylamine Core: The initial step would likely involve the synthesis of the N-hydroxy-N-(4-phenoxyphenyl)amine intermediate. This could potentially be achieved through the reduction of a corresponding nitroso or nitro compound.

Acetylation of the Hydroxylamine (B1172632): The N-hydroxy intermediate would then be N-acetylated to form N-hydroxy-N-(4-phenoxyphenyl)acetamide. This can typically be accomplished using acetyl chloride or acetic anhydride (B1165640) under appropriate basic conditions.

O-Acetylation: The final step would be the O-acetylation of the N-hydroxy group to yield the target compound, this compound.

The synthesis of analogues with different substituents on the aromatic rings would require starting with appropriately substituted anilines or phenols. For instance, to introduce a methoxy group on the phenoxy ring, 4-methoxyphenol (B1676288) would be used in an initial ether synthesis step.

A general synthetic scheme is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | Substituted Phenol | Substituted Halonitrobenzene | Base (e.g., K2CO3), Solvent (e.g., DMF) | Substituted 4-Nitrobiphenyl Ether |

| 2 | Substituted 4-Nitrobiphenyl Ether | Reducing Agent (e.g., Zn, NH4Cl) | Solvent (e.g., Ethanol (B145695)/Water) | Substituted N-(4-phenoxyphenyl)hydroxylamine |

| 3 | Substituted N-(4-phenoxyphenyl)hydroxylamine | Acetylating Agent (e.g., Acetic Anhydride) | Base (e.g., Pyridine) | Substituted N-hydroxy-N-(4-phenoxyphenyl)acetamide |

| 4 | Substituted N-hydroxy-N-(4-phenoxyphenyl)acetamide | Acetylating Agent (e.g., Acetyl Chloride) | Base (e.g., Triethylamine) | Substituted this compound |

Elucidation of Key Structural Features for Specific Reactivity (Excluding Pharmacological Activity)

The reactivity of this compound is primarily centered around the N-O bond of the N-acetyloxy group. The cleavage of this bond can lead to the formation of reactive intermediates.

The N-O Bond: The strength and reactivity of the N-O bond are crucial. This bond can undergo homolytic or heterolytic cleavage. Homolytic cleavage would generate a nitrogen-centered radical and an acyloxyl radical, while heterolytic cleavage could lead to the formation of a nitrenium ion and an acetate (B1210297) anion.

The Carbonyl Group: The carbonyl group of the acetamide (B32628) moiety influences the electronic properties of the nitrogen atom. Its electron-withdrawing nature can affect the stability of any charged or radical species formed upon N-O bond cleavage.

The Phenoxy Group: The phenoxy group, through its electronic and steric properties, can modulate the reactivity of the N-acetyloxy group. Electron-donating or withdrawing substituents on the phenoxy ring can influence the stability of intermediates formed during a reaction.

Impact of Substituent Effects on Reactivity and Biochemical Interactions

The introduction of substituents on the aromatic rings of this compound would have a predictable impact on its reactivity and non-specific biochemical interactions based on fundamental principles of physical organic chemistry.

Electronic Effects:

Electron-Donating Groups (EDGs): Substituents like -OCH3 or -NH2 on the phenyl rings would increase the electron density of the aromatic system. This could potentially stabilize a positively charged intermediate, such as a nitrenium ion, making its formation more favorable.

Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 would decrease the electron density. This would destabilize a nitrenium ion intermediate, thereby decreasing the rate of reactions proceeding through such a species.

The Hammett equation could be a useful tool to quantify the electronic effects of substituents on the reaction rates and equilibrium constants of analogues.

Steric Effects: Bulky substituents placed near the N-acetyloxy-N-acetamide group could sterically hinder the approach of reactants or the binding to macromolecules. This steric hindrance can be used to control the selectivity and rate of reactions.

The following table summarizes the expected effects of different substituents on the reactivity of the N-O bond:

| Substituent Type | Position | Expected Effect on N-O Bond Cleavage Rate (Nitrenium Ion Pathway) | Rationale |

| Electron-Donating (e.g., -OCH3) | 4'-position of phenoxy ring | Increase | Stabilization of the positive charge on the nitrogen atom through resonance. |

| Electron-Withdrawing (e.g., -NO2) | 4'-position of phenoxy ring | Decrease | Destabilization of the positive charge on the nitrogen atom through induction. |

| Bulky Group (e.g., -tBu) | 2-position of phenyl ring | Decrease | Steric hindrance to the approach of a reactant or solvent assisting in the reaction. |

Development of Prodrug Strategies Based on Analogues (Mechanistic, Non-Clinical)

The this compound structure lends itself to prodrug design, where the acetyloxy group acts as a promoiety that can be cleaved to release a parent N-hydroxy compound. This cleavage is often designed to occur under specific physiological conditions.

Esterase-Mediated Cleavage: The ester linkage in the acetyloxy group is a prime target for hydrolysis by esterase enzymes, which are abundant in the body. The design of analogues with different acyl groups can modulate the rate of this enzymatic cleavage. For example, bulkier acyl groups might be cleaved more slowly due to steric hindrance within the enzyme's active site.

pH-Dependent Hydrolysis: The stability of the N-acetyloxy group can also be sensitive to pH. By modifying the electronic properties of the aromatic rings, it may be possible to design analogues that undergo hydrolysis at a specific pH, allowing for targeted release in certain tissues or cellular compartments.

Cascade Release Systems: More complex prodrug strategies could involve a "cascade" release mechanism. For instance, an initial enzymatic or chemical transformation at a different part of the molecule could trigger a subsequent reaction that leads to the cleavage of the acetyloxy group.

The development of such prodrugs would involve in vitro studies to determine the rate and mechanism of conversion to the active N-hydroxy species in the presence of relevant enzymes or under various pH conditions.

Analytical Methodologies for Research Applications

Spectroscopic Techniques for Mechanistic Studies (e.g., NMR, MS, IR for reaction intermediates)

Spectroscopic methods are indispensable for the structural characterization of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide and its potential reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information on the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for elucidating the structure of acetamide (B32628) derivatives. For instance, in related compounds like N-phenylacetamide, the ¹H-NMR spectrum in CDCl₃ shows characteristic signals for the acetyl methyl protons (CH₃) at δ 2.07 ppm and aromatic protons between δ 7.03-7.80 ppm. rsc.org The ¹³C-NMR spectrum correspondingly displays signals for the carbonyl carbon around δ 168.88 ppm and aromatic carbons. rsc.org For a para-substituted analogue, N-(4-Ethoxyphenyl)acetamide (Phenacetin), the ¹H-NMR spectrum reveals a distinct doublet of doublets pattern in the aromatic region (6.5 ppm - 7.5 ppm), which is characteristic of para substitution on the aromatic ring. thermofisher.com The acetyl methyl protons appear as a singlet at 2.1 ppm. thermofisher.com These reference spectra are crucial for interpreting the NMR data for this compound, where signals corresponding to the acetyloxy, phenoxy, and acetamide moieties would be expected in specific regions.

Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of a compound, aiding in the identification of the parent molecule and any intermediates or products. Electron ionization (EI) is a common technique used for this purpose. The mass spectrum of the related compound N-phenylacetamide shows a molecular ion peak (M+) at m/z 135. nist.gov For N-(4-ethoxyphenyl)-N-hydroxy-acetamide, a structurally similar compound, the mass spectrum provides key fragmentation data for structural confirmation. nist.gov In mechanistic studies, MS can be coupled with liquid chromatography (LC-MS) to identify transient intermediates in a reaction mixture. For example, LC-MS/MS has been used to identify glutathione (B108866) conjugates of reactive intermediates, confirming bioactivation pathways for compounds like oxymetazoline (B75379). nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. In acetamide derivatives, characteristic vibrational frequencies are observed for specific bonds. For example, N-(3-Methoxyphenyl)acetamide shows strong absorption bands in its IR spectrum (KBr) at 3340 cm⁻¹ (N-H stretching) and 1674 cm⁻¹ (C=O, amide I band). rsc.org The IR spectrum for N-phenylacetamide also shows these characteristic peaks. nist.gov For this compound, one would expect to observe characteristic absorption bands for the amide N-H and C=O groups, as well as vibrations corresponding to the ester C=O and C-O bonds of the acetyloxy group and the C-O-C linkage of the phenoxy group.

Interactive Table: Spectroscopic Data for Related Acetamide Compounds

| Compound | Technique | Solvent/Method | Key Signals/Bands |

| N-Phenylacetamide | ¹H NMR | CDCl₃ | δ 7.80 (brs, 1H, NH), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H, CH₃) rsc.org |

| N-Phenylacetamide | ¹³C NMR | CDCl₃ | δ 168.88 (C=O), 137.97, 128.83, 124.30, 120.07 (Aromatic), 24.48 (CH₃) rsc.org |

| N-(4-Ethoxyphenyl)acetamide | ¹H NMR | CDCl₃ | δ 8.1 (s, 1H, NH), 7.3 (d, 2H), 6.5-7.5 (aromatic region), 4.0 (q, 2H, OCH₂), 2.1 (s, 3H, COCH₃), 1.4 (t, 3H, CH₂) thermofisher.com |

| N-(3-Methoxyphenyl)acetamide | IR | KBr | 3340, 3331 (N-H), 1674 (C=O), 1580, 1520, 1466 cm⁻¹ rsc.org |

| N-Phenylacetamide | MS | EI | m/z 135 (M+) nist.gov |

Chromatographic Methods for Purity Assessment in Research Batches

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard for assessing the purity of research batches of this compound. These methods separate the target compound from impurities, starting materials, and byproducts.

A typical HPLC setup for purity assessment involves a reverse-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte and potential impurities absorb light.

For example, a method for analyzing Acetamide, N-(4-ethoxy-2-nitrophenyl)- utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple components in a sample. google.com The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Interactive Table: Example HPLC Conditions for Analysis of Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Compound | Acetamide derivative | Fimasartan Impurities |

| Column | Phenomenex Polar RP®, 25 cm x 2 mm x 4 µm google.com | C18 |

| Mobile Phase A | 90:10 water/methanol google.com | Phosphoric acid and phosphatic aqueous solution google.com |

| Mobile Phase B | 100% methanol google.com | Acetonitrile and methanol mixture google.com |

| Flow Rate | 0.2 mL/min google.com | 0.8–1.2 ml/min google.com |

| Detection | MS/MS google.com | UV |

| Column Temperature | 55 °C google.com | 25–35 °C google.com |

Quantitative Analysis Techniques for Reaction Kinetics (Excluding Clinical Sample Analysis)

Studying the reaction kinetics of the synthesis or degradation of this compound requires precise quantitative analysis techniques. HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose due to its high sensitivity and selectivity.

This technique allows for the monitoring of the concentration of reactants, intermediates, and products over time. By using a stable isotope-labeled internal standard, such as acetamide-d3, accurate quantification can be achieved. google.com The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion formed after fragmentation. This highly specific detection method minimizes interference from other components in the reaction mixture, enabling accurate quantification even at low concentrations. google.com For kinetic analysis, samples are taken from the reaction vessel at various time points, the reaction is quenched, and the samples are analyzed by HPLC-MS/MS to build a concentration-versus-time profile, from which reaction rates and orders can be determined.

Methods for Detecting Reactive Metabolites and Adducts (In Vitro)

In vitro methods are crucial for assessing the potential of a compound to be metabolically activated to form reactive metabolites. These electrophilic species can covalently bind to nucleophilic macromolecules like proteins, forming adducts. The detection of such adducts provides an indication of the formation of reactive intermediates.

A common in vitro screening method involves incubating the test compound with liver subcellular fractions, such as microsomes or S9 fractions, in the presence of a trapping agent. nih.govadmescope.com These fractions contain metabolic enzymes, like cytochromes P450, that can bioactivate the compound. nih.gov Thiol-containing molecules like glutathione (GSH), N-acetyl-cysteine (NAC), or cysteine are frequently used as trapping agents because their nucleophilic thiol group can react with and trap electrophilic metabolites. nih.govyoutube.commdpi.com

Following incubation, the mixture is analyzed by LC-MS/MS to identify and characterize any trapped adducts. nih.govnih.gov The mass of the adduct will be the sum of the metabolite's mass and the trapping agent's mass. Tandem mass spectrometry (MS/MS) is then used to fragment the adduct ion, providing structural information that can help elucidate the structure of the reactive metabolite and the site of adduction. nih.govberkeley.edu For example, the formation of glutathione conjugates of oxymetazoline was confirmed in liver S9 fractions, indicating bioactivation to a reactive intermediate. nih.gov This approach allows for the early identification of potential bioactivation pathways in a research setting.

Interactive Table: Common In Vitro Methods for Reactive Metabolite Detection

| Component | Description | Purpose |

| Enzyme Source | Liver microsomes, S9 fractions, hepatocytes admescope.com | To provide metabolic enzymes (e.g., CYPs) for bioactivation. nih.gov |

| Cofactors | NADPH nih.gov | To support the activity of enzymes like cytochromes P450. |

| Trapping Agent | Glutathione (GSH), N-acetyl-cysteine (NAC), Cysteine nih.govyoutube.commdpi.com | To covalently bind to and stabilize reactive electrophilic metabolites. |

| Analytical Method | LC-MS/MS nih.govnih.gov | To separate, detect, and structurally characterize the resulting adducts. |

Future Directions in Research

Unexplored Reaction Pathways and Catalytic Transformations

The reactivity of N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide is predicted to be rich and varied, owing to its multiple functional groups. Future research should systematically explore its behavior in a range of organic reactions.

Hydrolysis and Solvolysis: A fundamental area of investigation is the selective hydrolysis of the ester and amide linkages under acidic, basic, and enzymatic conditions. Understanding the relative lability of these groups is crucial for predicting the compound's stability and metabolic fate.

Cross-Coupling Reactions: The aromatic rings in the phenoxy group present opportunities for C-H activation and cross-coupling reactions. The development of novel catalytic systems, particularly those based on palladium, copper, or nickel, could enable the introduction of new substituents, leading to a diverse library of derivatives.

Directed Ortho-Metalation: The amide and ether functionalities could serve as directing groups for ortho-metalation, allowing for regioselective functionalization of the aromatic rings. This strategy would provide precise control over the synthesis of substituted analogues.

Catalytic Transformations: The development of catalytic transformations for the synthesis and modification of this compound is a promising avenue. For instance, new palladium-based catalytic systems could be explored for more efficient one-pot syntheses from readily available starting materials, analogous to the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide. mdpi.comresearchgate.net

Table 1: Proposed Catalytic Systems for Investigation

| Catalyst Type | Potential Transformation | Rationale |

| Palladium(II) Complexes | Reductive Carbonylation/Amination | Proven efficacy in related acetamide (B32628) syntheses. mdpi.comresearchgate.net |

| Copper(I) Catalysts | Ullmann Condensation | For the formation of the diaryl ether linkage. |

| Rhodium(III) Catalysts | C-H Activation/Annulation | To construct more complex fused ring systems. |

| Lipases/Esterases | Regioselective Deacetylation | For controlled hydrolysis to reveal the hydroxyl group. |

Advanced Computational Modeling for Complex Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at the molecular level.

Conformational Analysis: The molecule possesses significant conformational flexibility around the ether and amide bonds. Detailed conformational analysis using methods like Density Functional Theory (DFT) will be essential to identify the low-energy conformers that are likely to be biologically active.

Molecular Docking and Dynamics: For any identified biological targets, molecular docking and molecular dynamics (MD) simulations can elucidate the binding modes and interaction patterns of the compound. These studies can guide the design of derivatives with improved affinity and selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model potential enzymatic reactions, such as hydrolysis or metabolic transformations, QM/MM methods can be employed. These hybrid methods provide a high level of theory for the reacting species while treating the surrounding protein environment with a more computationally efficient molecular mechanics force field.

Table 2: Computational Approaches and Their Potential Applications

| Computational Method | Research Question | Expected Outcome |

| Density Functional Theory (DFT) | Conformational preferences and electronic properties. | Identification of stable conformers and reactive sites. |

| Molecular Docking | Putative binding modes with biological targets. | Prediction of key intermolecular interactions. |

| Molecular Dynamics (MD) | Stability of ligand-protein complexes over time. | Assessment of binding affinity and conformational changes. |

| QM/MM | Enzymatic reaction mechanisms. | Elucidation of transition states and reaction pathways. |

Development of Novel Synthetic Strategies

While the synthesis of related phenoxy acetamides has been reported, the development of efficient and scalable synthetic routes specifically for this compound and its derivatives is a key research objective.

Green Chemistry Approaches: Future synthetic methods should prioritize the use of environmentally benign reagents and solvents, minimize waste generation, and aim for atom economy. For example, exploring mechanochemical or flow chemistry conditions could lead to more sustainable processes.

Solid-Phase Synthesis: For the rapid generation of a library of analogues, the development of a solid-phase synthetic route could be highly beneficial. This would involve anchoring a suitable building block to a solid support and sequentially adding the remaining fragments.

Deeper Elucidation of Biochemical Mechanisms (In Vitro)

Understanding the interaction of this compound with biological systems at a molecular level is paramount. In vitro studies are the first step in this elucidation.

Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes will provide insights into its metabolic stability and identify the primary sites of metabolic modification. This could involve hydrolysis of the ester or amide, or hydroxylation of the aromatic rings.

Enzyme Inhibition Assays: Based on structural similarities to known enzyme inhibitors, a panel of relevant enzymes should be screened for inhibition by this compound. For instance, the acetoxy group suggests potential interactions with acetyltransferases or acetylcholinesterase. Studies on related acetoxy compounds have shown that they can act as acetyl group donors to proteins, a mechanism catalyzed by transacetylases. nih.gov

Target Identification: If the compound exhibits a specific biological activity in cell-based assays, target deconvolution studies will be necessary. Techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening could be employed to identify its direct molecular targets.

Exploration of Chemical Biology Applications (Excluding Therapeutic Development)

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools in chemical biology.

Molecular Probes: The synthesis of fluorescently labeled or biotinylated analogues of the compound would enable its use as a molecular probe to visualize its subcellular localization or to pull down its binding partners from cell lysates.

Activity-Based Probes: If the compound is found to be an irreversible inhibitor of a particular enzyme, it could be developed into an activity-based probe to profile the activity of that enzyme in complex biological samples.

Modulators of Protein Acetylation: Given the presence of the acetoxy group, the compound could potentially modulate protein acetylation levels within cells. This could be investigated by treating cells with the compound and analyzing changes in the acetyl-proteome using mass spectrometry. The enzymatic transfer of acetyl groups from acetoxy compounds to proteins has been previously documented, suggesting a plausible mechanism. nih.govresearchgate.net

Table 3: Potential Chemical Biology Applications

| Application | Required Modification | Experimental Approach |

| Molecular Probe | Fluorescent tag or biotin | Confocal microscopy, pull-down assays |

| Activity-Based Probe | Electrophilic "warhead" | Competitive proteomics |

| Modulator of Acetylation | None | Western blotting for acetylated proteins, mass spectrometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.